Differential Potassium Channel Inhibition: Quinine Hemisulfate vs. Quinidine Hemisulfate
Quinine hemisulfate inhibits WT mouse Slo3 (KCa5.1) potassium channel currents evoked by +100 mV voltage pulses with an IC50 of 169 μM . In contrast, its stereoisomer quinidine hemisulfate blocks K+ channels with an IC50 of 19.9 μM . This nearly 8.5-fold difference in potency on a specific ion channel precludes their interchangeable use in electrophysiological studies.
| Evidence Dimension | Inhibition of Slo3 (KCa5.1) potassium channel currents |
|---|---|
| Target Compound Data | IC50 = 169 μM |
| Comparator Or Baseline | Quinidine hemisulfate: IC50 = 19.9 μM |
| Quantified Difference | ~8.5-fold lower potency for quinine hemisulfate on this channel subtype |
| Conditions | WT mouse Slo3 channel, voltage pulses to +100 mV |
Why This Matters
This data is critical for researchers designing experiments targeting specific potassium channel subtypes, ensuring the correct alkaloid is selected to achieve desired channel modulation.
